3,3-Bis(iodomethyl)thietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(iodomethyl)thietane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with two iodomethyl groups attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thietanes, including 3,3-Bis(iodomethyl)thietane, typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Bis(iodomethyl)thietane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the thietane ring can participate in oxidation and reduction reactions.
Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Sodium sulfide, thiolates, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thioethers, while ring-opening reactions can produce a range of sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(iodomethyl)thietane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of sulfur-containing compounds.
Pharmaceuticals: Thietane derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Materials Science: The unique properties of thietanes make them useful in the development of novel materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism of action of 3,3-Bis(iodomethyl)thietane involves its ability to participate in various chemical reactions due to the presence of reactive iodomethyl groups and the strained thietane ring. These features enable it to interact with different molecular targets and pathways, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Bis(trifluoromethyl)thietane
- 3,3-Bis(azidomethyl)thietane
- 3,3-Bis(hydroxymethyl)thietane
Comparison: For instance, the iodomethyl groups make it more suitable for nucleophilic substitution reactions compared to trifluoromethyl or azidomethyl derivatives .
Eigenschaften
CAS-Nummer |
69691-07-2 |
---|---|
Molekularformel |
C5H8I2S |
Molekulargewicht |
353.99 g/mol |
IUPAC-Name |
3,3-bis(iodomethyl)thietane |
InChI |
InChI=1S/C5H8I2S/c6-1-5(2-7)3-8-4-5/h1-4H2 |
InChI-Schlüssel |
YWPRMGCXHNVRRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)(CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.